Fluorescein biotin

Vue d'ensemble

Description

Biotine de fluorescéine : est une molécule bifonctionnelle qui combine les propriétés de la fluorescéine, un colorant fluorescent largement utilisé, et de la biotine, une vitamine qui se lie fortement aux protéines d'avidine et de streptavidine. Ce composé est particulièrement précieux dans les études biochimiques et cellulaires en raison de sa capacité à marquer et à suivre les molécules biotinylées par fluorescence.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biotine de fluorescéine peut être synthétisée par plusieurs méthodes. Une approche courante consiste à faire réagir de l'isothiocyanate de fluorescéine avec de l'hydrazide de biotine dans des conditions douces. Cette réaction se produit généralement dans un solvant organique tel que le diméthylformamide ou le diméthylsulfoxyde, et le produit est purifié par chromatographie .

Méthodes de production industrielle : La production industrielle de la biotine de fluorescéine implique une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus garantit une pureté et un rendement élevés, ce qui rend le composé adapté à diverses applications dans la recherche et le diagnostic .

Analyse Des Réactions Chimiques

Fluorescein Biotin in RNA Labeling

-

Transcription Initiation: Modified adenosine nucleotides, including fluorescein-linked derivatives, can initiate transcription, leading to site-specific labeling of RNA with fluorophores .

-

5' End Modification: N6-modified adenosine derivative-initiated transcription synthesizes 5' end modified RNA with a free phosphate group, allowing for further derivatization .

Detection and Quantification

This compound is widely used to detect and quantify molecules labeled with biotin. Labeling can be achieved through various methods, including:

-

Enzymatic labeling

-

Chemical modification

-

Photolabeling

The strong binding between biotin and streptavidin, coupled with the fluorescence of fluorescein, allows for sensitive and specific detection of biotinylated molecules.

Data

Table 1: Volume of DMSO needed to reconstitute specific mass of this compound to a given concentration

| 0.1 mg | 0.5 mg | 1 mg | 5 mg | 10 mg | |

|---|---|---|---|---|---|

| 1 mM | 120.335 µL | 601.677 µL | 1.203 mL | 6.017 mL | 12.034 mL |

| 5 mM | 24.067 µL | 120.335 µL | 240.671 µL | 1.203 mL | 2.407 mL |

| 10 mM | 12.034 µL | 60.168 µL | 120.335 µL | 601.677 µL | 1.203 mL |

This table provides guidance on preparing stock solutions of this compound using DMSO .

Issues with Photostability

Biotin-4-fluorescein is susceptible to photosensitized oxidation, which can produce biotin sulfoxides . This can affect the quantitation of binding sites when using this fluorescent probe .

Alternatives

Applications De Recherche Scientifique

Detection of Biotin Binding Sites

One of the primary applications of fluorescein biotin is the detection of biotin binding sites on proteins. This is achieved through fluorescence assays that utilize the high-affinity interaction between biotin and avidin or streptavidin. For instance, biotin-4-fluorescein (B4F) serves as a molecular probe to measure the concentration of avidin in samples by monitoring fluorescence changes during binding events. The degree of fluorescence quenching correlates with the concentration of functional avidin, allowing for precise quantification in complex biological samples .

Measurement of Biotinylation Levels

This compound can also be employed to assess the degree of biotinylation in proteins. By incorporating fluorescein-labeled biotin into protein samples, researchers can determine how many biotin molecules are attached to a given protein. This is particularly useful in characterizing recombinant proteins or studying post-translational modifications .

Quantitative Assays Using Fluorescence Quenching

The fluorescence quenching effect observed with B4F is exploited in quantitative assays to evaluate the number of biotin binding sites per streptavidin quantum dot (QD). This method involves titrating QDs with B4F and measuring fluorescence changes, which provide insights into the binding capacity and efficiency of various QD conjugates .

Imaging and Tracking Cellular Structures

This compound is also utilized for imaging cellular structures. By conjugating this compound to specific biomolecules, researchers can visualize and track these molecules within live cells. This application is critical for studying cellular processes such as receptor dynamics, endocytosis, and intracellular transport mechanisms .

Polar Tracers in Cell Biology

In cell biology, this compound acts as a polar tracer that can be microinjected into cells to study cell morphology and interactions. This application helps researchers understand cellular behaviors such as fusion events and membrane permeability .

Development of Therapeutic Agents

Recent studies have explored the synthesis of fluorescein- and biotin-labeled compounds for therapeutic applications, particularly targeting specific receptors like CXCR4. These compounds are designed to enhance drug delivery systems by improving targeting accuracy through bioconjugation techniques .

Multicolor Flow Cytometry Analysis

This compound's compatibility with flow cytometry allows for multicolor analysis of cell populations by employing streptavidin-conjugated QDs labeled with different fluorescent dyes. This technique enables detailed phenotypic characterization of cells based on surface markers, which is vital for immunology research and clinical diagnostics .

Table 1: Summary of Applications and Findings

Mécanisme D'action

Mechanism: Fluorescein Biotin exerts its effects through the strong binding of the biotin moiety to avidin or streptavidin. This interaction is highly specific and stable, allowing for the precise labeling and detection of biotinylated molecules .

Molecular Targets and Pathways: The primary molecular targets of this compound are avidin and streptavidin proteins. The binding of biotin to these proteins triggers a fluorescence quenching effect, which can be measured to quantify the interaction .

Comparaison Avec Des Composés Similaires

Composés similaires :

Biotine-4-fluorescéine : Semblable à la biotine de fluorescéine, ce composé est utilisé pour marquer et détecter les molécules biotinylées.

Biotine-rhodamine 110 : Ce composé est une alternative à la biotine de fluorescéine et est utilisé pour des applications similaires.

Unicité : La biotine de fluorescéine est unique en raison de la combinaison de sa forte liaison biotine-avidine et de ses propriétés fluorescentes. Cette double fonctionnalité en fait un outil polyvalent dans diverses applications scientifiques et industrielles .

Activité Biologique

Fluorescein biotin, specifically biotin-4-fluorescein (B4F), is a bioconjugate that combines the fluorescent properties of fluorescein with the strong binding affinity of biotin to avidin or streptavidin. This compound has garnered attention in various biological applications, particularly in bioanalytics, molecular imaging, and as a tool for studying protein interactions. The following sections detail its biological activity, including mechanisms of action, quantitative assays, and case studies.

This compound operates primarily through its interaction with avidin and streptavidin, which are proteins known for their high affinity for biotin. The binding of B4F to these proteins results in significant fluorescence quenching, allowing for quantification of binding events. This property is exploited in various assays to measure concentrations of streptavidin or avidin in solution.

- Binding Affinity : B4F exhibits exceptionally fast and tight binding to avidin and streptavidin, with a strong quenching effect observed upon binding. Studies have shown that the association kinetics allow equilibrium to be reached within 30 minutes .

Quantitative Assays

This compound is utilized in several quantitative assays due to its fluorescence properties. One notable method is the fluorescence quenching assay, which measures the extent of fluorescence decrease as a function of the concentration of the target protein.

Table 1: Summary of Fluorescence Quenching Assays Using B4F

Case Study 1: Rapid Biotinylation Techniques

A study demonstrated a rapid one-step method for biotinylation using this compound on biological surfaces. The method involved incubating cells with a buffer containing FSL-biotin at varying concentrations (0.5–50 µM), showing that biotinylation could be achieved efficiently without affecting cell viability or function . The resultant biotin-labeled cells maintained their labels for over 24 hours, indicating stability in biological applications.

Case Study 2: High-Throughput Screening for Antibiotic Targets

In research targeting Mycobacterium tuberculosis, this compound was incorporated into a high-throughput screening assay to evaluate the activity of enzymes involved in biotin biosynthesis. The assay allowed for continuous monitoring of enzyme activity through fluorescence displacement, establishing a new approach to identify potential antibiotic targets .

Research Findings

Recent studies have highlighted the versatility and effectiveness of this compound in various applications:

- Enhanced Sensitivity : The competitive binding assay developed using B4F provides a significant increase in sensitivity compared to traditional methods, making it suitable for low-abundance targets .

- Broad Applicability : this compound has been successfully applied in diagnostics, histology, and molecular biology techniques due to its robust fluorescent properties and ease of use .

Propriétés

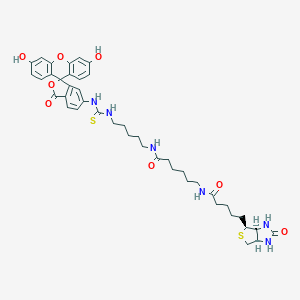

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N6O8S2/c49-26-13-16-30-33(22-26)55-34-23-27(50)14-17-31(34)42(30)29-15-12-25(21-28(29)39(53)56-42)46-41(57)45-20-8-2-7-19-44-36(51)10-3-1-6-18-43-37(52)11-5-4-9-35-38-32(24-58-35)47-40(54)48-38/h12-17,21-23,32,35,38,49-50H,1-11,18-20,24H2,(H,43,52)(H,44,51)(H2,45,46,57)(H2,47,48,54)/t32-,35-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVSXUVAYGNGJQ-INIOENKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.